Cas no 2229522-09-0 (3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid)

3,3,4,4-Tetrafluoro-2-(propan-2-yl)butanoic acid is a fluorinated carboxylic acid derivative characterized by its unique tetrafluoro-substituted structure and isopropyl branching. This compound exhibits enhanced lipophilicity and chemical stability due to the presence of fluorine atoms, making it valuable in pharmaceutical and agrochemical applications as a building block for bioactive molecules. The electron-withdrawing nature of the fluorine substituents also influences its acidity and reactivity, enabling selective functionalization in synthetic chemistry. Its structural features contribute to improved metabolic stability in drug design, while the isopropyl group may enhance steric control in reactions. The compound is typically handled under standard laboratory conditions, requiring precautions for carboxylic acid handling.
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid structure
2229522-09-0 structure
Product name:3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
CAS No:2229522-09-0
MF:C7H10F4O2
MW:202.146716594696
CID:5946330
PubChem ID:165661149

3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
    • 2229522-09-0
    • EN300-1946653
    • Inchi: 1S/C7H10F4O2/c1-3(2)4(5(12)13)7(10,11)6(8)9/h3-4,6H,1-2H3,(H,12,13)
    • InChI Key: FLLGVNKYYBOFLI-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(C(C(=O)O)C(C)C)F

Computed Properties

  • Exact Mass: 202.06169221g/mol
  • Monoisotopic Mass: 202.06169221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.6

3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1946653-0.1g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
0.1g
$1081.0 2023-09-17
Enamine
EN300-1946653-0.25g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
0.25g
$1131.0 2023-09-17
Enamine
EN300-1946653-0.05g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
0.05g
$1032.0 2023-09-17
Enamine
EN300-1946653-0.5g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
0.5g
$1180.0 2023-09-17
Enamine
EN300-1946653-10.0g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
10g
$5283.0 2023-06-02
Enamine
EN300-1946653-5.0g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
5g
$3562.0 2023-06-02
Enamine
EN300-1946653-5g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
5g
$3562.0 2023-09-17
Enamine
EN300-1946653-10g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
10g
$5283.0 2023-09-17
Enamine
EN300-1946653-1g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
1g
$1229.0 2023-09-17
Enamine
EN300-1946653-2.5g
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
2229522-09-0
2.5g
$2408.0 2023-09-17

3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Related Literature

Additional information on 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid

Comprehensive Overview of 3,3,4,4-Tetrafluoro-2-(propan-2-yl)butanoic Acid (CAS No. 2229522-09-0)

3,3,4,4-Tetrafluoro-2-(propan-2-yl)butanoic acid (CAS No. 2229522-09-0) is a fluorinated organic compound gaining significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrafluoro-substituted butanoic acid backbone and an isopropyl group, makes it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are increasingly exploring its applications in fluorinated polymers, drug delivery systems, and catalysis, aligning with the growing demand for sustainable and high-performance chemicals.

The compound’s fluorine-rich architecture contributes to its exceptional stability and lipophilicity, properties highly sought after in agrochemicals and pharmaceuticals. Recent studies highlight its potential in designing metabolic-resistant active ingredients, addressing challenges like environmental persistence and efficacy. As industries shift toward green chemistry, 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid is being evaluated for its compatibility with biodegradable formulations and low-toxicity alternatives.

In material science, this compound serves as a precursor for fluorinated surfactants and coatings, which are critical in water-repellent textiles and corrosion-resistant materials. Its CAS No. 2229522-09-0 is frequently cited in patents related to electronic device encapsulation, reflecting its role in enhancing durability under extreme conditions. With the rise of electric vehicles and renewable energy systems, such materials are pivotal for improving component longevity.

From a synthetic perspective, the compound’s stereochemistry and reactivity offer opportunities for asymmetric catalysis, a hotspot in modern organic chemistry. Researchers are investigating its use in chiral auxiliaries and ligand design, which could streamline the production of enantiomerically pure drugs. Queries like "fluorinated butanoic acid derivatives in medicine" or "CAS 2229522-09-0 applications" underscore its relevance in academic and industrial searches.

Environmental and regulatory considerations also drive interest in 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid. While fluorinated compounds face scrutiny due to PFAS concerns, this molecule’s shorter carbon chain and degradable potential position it as a safer alternative. Discussions on "sustainable fluorochemicals" and "eco-friendly fluorine substitutes" often reference its structural advantages.

In summary, 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid (CAS No. 2229522-09-0) represents a cutting-edge intersection of chemistry and innovation. Its multifaceted applications—from life sciences to advanced materials—cater to evolving market needs while addressing sustainability goals. As research progresses, this compound is poised to play a pivotal role in next-generation technologies.

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